Welcome to the BenchChem Online Store!
molecular formula C11H11FN2O3 B8685812 3-Fluoro-1-(4-nitrophenyl)piperidin-4-one CAS No. 648920-56-3

3-Fluoro-1-(4-nitrophenyl)piperidin-4-one

Cat. No. B8685812
M. Wt: 238.21 g/mol
InChI Key: ZZCXENGKHXWVFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07405228B2

Procedure details

The mixture of 4-(4-trimethylsilyloxy-piperidin-1-yl)-nitrobenzene (101 mmol), selectfluor (101 mmol) in acetonitrile (100 ml) was stirred for 4 hours. The solvent was removed under reduced pressure and to the residual mass was extracted into ethyl acetate water mixture. The combined organic layer was dried and removal of the solvent afforded title compound in 95% yield.
Name
4-(4-trimethylsilyloxy-piperidin-1-yl)-nitrobenzene
Quantity
101 mmol
Type
reactant
Reaction Step One
Quantity
101 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[O:3][CH:4]1[CH2:9][CH2:8][N:7]([C:10]2[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][CH:11]=2)[CH2:6][CH2:5]1.[B-](F)(F)(F)[F:22].[B-](F)(F)(F)F.C1[N+]2(CCl)CC[N+](F)(CC2)C1>C(#N)C>[F:22][CH:9]1[C:4](=[O:3])[CH2:5][CH2:6][N:7]([C:10]2[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][CH:11]=2)[CH2:8]1 |f:1.2.3|

Inputs

Step One
Name
4-(4-trimethylsilyloxy-piperidin-1-yl)-nitrobenzene
Quantity
101 mmol
Type
reactant
Smiles
C[Si](OC1CCN(CC1)C1=CC=C(C=C1)[N+](=O)[O-])(C)C
Name
Quantity
101 mmol
Type
reactant
Smiles
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)CCl)F
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure and to the residual mass
EXTRACTION
Type
EXTRACTION
Details
was extracted into ethyl acetate water mixture
CUSTOM
Type
CUSTOM
Details
The combined organic layer was dried
CUSTOM
Type
CUSTOM
Details
removal of the solvent

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1CN(CCC1=O)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.